5-Nitro-2-(pyrrolidin-3-YL)pyridine
Description
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Structure
3D Structure
Properties
CAS No. |
1196157-09-1 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-nitro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-1-2-9(11-6-8)7-3-4-10-5-7/h1-2,6-7,10H,3-5H2 |
InChI Key |
DPEGZRQMNZXZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
In Silico Screening and Virtual Library Design Based on the 5 Nitro 2 Pyrrolidin 3 Yl Pyridine Scaffold
The 5-Nitro-2-(pyrrolidin-3-YL)pyridine scaffold serves as a valuable starting point for the design of focused chemical libraries aimed at a variety of biological targets. The inherent structural features of this scaffold, including the electron-withdrawing nitro group and the versatile pyrrolidine (B122466) ring, provide a framework for creating derivatives with diverse physicochemical properties.
In silico screening methodologies are pivotal in exploring the potential of this scaffold. By employing computational models, researchers can predict the binding affinity and interaction patterns of virtual compounds derived from the this compound core with specific protein targets. This pre-screening step is crucial for filtering out molecules with undesirable properties and enriching the virtual library with candidates that are more likely to exhibit biological activity. drugdesign.org
The design of virtual libraries based on this scaffold involves the systematic modification of its structure. researchgate.net For instance, substitutions can be introduced at various positions on both the pyridine (B92270) and pyrrolidinyl rings. The selection of these substituents is often guided by structure-activity relationship (SAR) studies of related compounds, which indicate that the addition of certain functional groups can enhance biological efficacy. nih.gov For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of some pyridine derivatives. nih.gov Conversely, bulky groups or halogens might lead to reduced activity. nih.gov
A key aspect of virtual library design is ensuring the diversity of the generated molecules to adequately span the relevant chemical space. drugdesign.org This can be achieved by considering either reagent-based diversity, focusing on the variety of building blocks, or product-based diversity, which looks at the properties of the final enumerated molecules. drugdesign.org Once a virtual library is created, a multitude of properties for each molecule can be calculated to select for those with a desirable profile, while simultaneously removing those with unfavorable characteristics. drugdesign.org
The application of computational tools in this context is not limited to screening. Molecular docking studies, for instance, can provide detailed insights into the binding modes of the designed ligands within the active site of a target protein. This information is invaluable for understanding the molecular basis of activity and for guiding further optimization of the lead compounds. The ultimate goal is to identify novel compounds with significant therapeutic potential, which can then be synthesized and subjected to experimental validation.
Below is a table summarizing key considerations in the design of a virtual library based on the this compound scaffold:
| Design Parameter | Description | Example from Literature | Citation |
| Scaffold Selection | The core chemical structure upon which the library is built. | The pyridine ring is a common heterocycle in FDA-approved drugs due to its favorable physicochemical properties. | nih.gov |
| Substituent Design | Selection of chemical groups to be attached to the scaffold to modulate activity. | The presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance the antiproliferative activity of pyridine derivatives. | nih.gov |
| Library Diversity | Ensuring a wide range of chemical structures and properties within the library. | Can be approached through reagent-based or product-based diversity strategies. | drugdesign.org |
| Property Profiling | Calculation and filtering of molecular properties to select for drug-like candidates. | Removing molecules with undesirable properties early in the design process. | drugdesign.org |
| Molecular Docking | Predicting the binding orientation and affinity of ligands to a target protein. | Used to explore binding interactions and guide lead optimization. | nih.gov |
Synthetic Methodologies for 5 Nitro 2 Pyrrolidin 3 Yl Pyridine and Its Precursors
Retrosynthetic Analysis and Key Disconnections
The most logical disconnections for the target molecule are at the C-C bond linking the pyridine (B92270) and pyrrolidine (B122466) rings, or through the C-N bonds of the pyrrolidine ring itself.
Disconnection A (C-C Bond): This strategy involves the disconnection of the carbon-carbon bond between the C2 position of the pyridine ring and the C3 position of the pyrrolidine ring. This leads to a 2-substituted-5-nitropyridine synthon and a 3-substituted pyrrolidine synthon. The corresponding synthetic equivalents would be an activated 5-nitropyridine (e.g., a 2-halopyridine) and a pyrrolidine derivative suitable for coupling, such as an organometallic reagent or a protected 3-aminopyrrolidine.
Disconnection B (C-N Bond): An alternative approach involves the disconnection of one of the carbon-nitrogen bonds within the pyrrolidine ring. This suggests a cyclization reaction as the key step for forming the five-membered ring. The precursor for such a strategy would be an acyclic amino-substituted pyridine derivative that can undergo intramolecular cyclization.
Table 1: Key Retrosynthetic Disconnections for 5-Nitro-2-(pyrrolidin-3-YL)pyridine
| Disconnection Strategy | Bond Cleaved | Resulting Synthons | Potential Synthetic Equivalents |
| A | Pyridine (C2) - Pyrrolidine (C3) | 2-Substituted-5-nitropyridine & 3-Substituted pyrrolidine | 2-Halo-5-nitropyridine & 3-(Organometallic)pyrrolidine or protected 3-aminopyrrolidine |
| B | Pyrrolidine C-N Bond | Functionalized acyclic aminopyridine | An open-chain precursor with terminal functional groups suitable for cyclization |
Classical Synthetic Approaches
Classical synthetic methodologies for assembling this compound generally rely on a stepwise construction of the target molecule, focusing on the sequential formation of the two heterocyclic rings and the introduction of the nitro functional group.
This approach follows the logic of Disconnection A, where the pyridine and pyrrolidine fragments are synthesized separately and then joined. The synthesis of the requisite 2-substituted-5-nitropyridine can be achieved from commercially available starting materials. For instance, a 2-aminopyridine (B139424) can be nitrated and then converted to a 2-halopyridine, providing a handle for subsequent coupling reactions. google.com
The pyrrolidine moiety can be prepared through various established methods. For example, derivatives of proline or 4-hydroxyproline (B1632879) can serve as versatile starting materials for the synthesis of substituted pyrrolidines. nih.gov Another common strategy involves the cyclization of acyclic precursors to form the pyrrolidine skeleton. nih.gov
The nitro group is a key feature of the target molecule and its introduction is a critical step. cymitquimica.com The most common method for introducing a nitro group onto a pyridine ring is through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyridine ring. In the case of a 2-substituted pyridine, the nitration typically occurs at the 5-position.
Alternatively, the synthesis can start from a pre-nitrated pyridine precursor, such as 2-chloro-5-nitropyridine (B43025), which is commercially available. nih.gov This avoids the need for a separate nitration step on the assembled molecule. The reactivity of nitropyridines is significantly influenced by the electron-withdrawing nature of the nitro group, which can be exploited in various nucleophilic substitution reactions. nih.govnih.gov
When the desired product is a specific stereoisomer, controlling the stereochemistry at the C3 position of the pyrrolidine ring is paramount. Several strategies can be employed to achieve stereocontrol.
One effective method is the use of a chiral starting material. For instance, the synthesis can commence from enantiomerically pure (R)- or (S)-3-hydroxypyrrolidine-1-carboxylate, which sets the stereochemistry of the pyrrolidine ring from the outset. google.com
Another powerful technique is the use of stereoselective cycloaddition reactions. acs.org For example, [3+2] cycloaddition reactions between azomethine ylides and suitable dipolarophiles can generate highly substituted pyrrolidines with excellent diastereoselectivity. acs.orgacs.org The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts. acs.org
Table 2: Comparison of Strategies for Stereocontrol
| Strategy | Description | Advantages |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids (e.g., proline). nih.gov | Predictable stereochemistry, well-established procedures. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring. organic-chemistry.org | High enantiomeric excesses, catalytic amounts of chiral material needed. |
| [3+2] Cycloaddition | Diastereoselective 1,3-dipolar cycloadditions to construct the pyrrolidine ring with controlled stereocenters. acs.orgacs.org | Can create multiple stereocenters in a single step, high atom economy. acs.org |
Modern Catalytic Synthetic Methods
Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to achieve efficient and selective bond formations.
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-N bonds, and they are highly applicable to the synthesis of this compound. acs.orgelsevier.com Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of bi-heterocyclic compounds. chemrxiv.orgresearchgate.net
Following the logic of Disconnection A, a C-C bond can be formed between a 2-halo-5-nitropyridine and a suitable organometallic pyrrolidine derivative. For example, a Negishi coupling could be employed between a 2-chloro-5-nitropyridine and a 3-(organozinc)pyrrolidine reagent.
Alternatively, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to construct the pyrrolidine ring or to attach a pre-formed pyrrolidine to the pyridine core. acs.org For instance, an intramolecular C-N coupling of a suitably functionalized acyclic aminopyridine can lead to the formation of the pyrrolidine ring. Cobalt-catalyzed [2+2+2] cycloaddition reactions also represent an efficient method for the synthesis of substituted pyridines. rsc.org
Table 3: Overview of Modern Catalytic Methods
| Catalytic Method | Description | Key Features |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, Negishi, and Heck are used to form the C-C bond between the pyridine and pyrrolidine rings. chemrxiv.orgresearchgate.net | High functional group tolerance, mild reaction conditions. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds, useful for constructing the pyrrolidine ring or linking it to the pyridine. acs.org | Versatile for a wide range of amine and aryl halide substrates. |
| Cobalt-Catalyzed Cycloadditions | [2+2+2] cycloaddition of alkynes and nitriles to construct the pyridine ring. rsc.org | Efficient for the synthesis of multi-substituted pyridines. |
Organocatalytic and Biocatalytic Pathways for Asymmetric Synthesis
The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many of its derivatives. Asymmetric synthesis, which selectively produces one enantiomer over the other, is therefore of paramount importance. Both organocatalysis and biocatalysis have emerged as powerful tools for achieving high enantioselectivity in the synthesis of chiral pyrrolidines.
Organocatalytic Approaches:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral pyrrolidines, proline and its derivatives are often employed as catalysts in reactions such as asymmetric Michael additions and cycloadditions. For instance, the conjugate addition of aldehydes or ketones to nitro-olefins, catalyzed by a chiral secondary amine, can generate a key intermediate that can be further cyclized and reduced to form the desired 3-substituted pyrrolidine. The nitro group in a precursor like 1-nitro-4-(pyridin-2-yl)but-1-ene could serve a dual role: activating the double bond for the initial Michael addition and being a precursor to the final nitro group on the pyridine ring through subsequent chemical modifications.
A general organocatalytic approach to a 3-substituted pyrrolidine is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| α,β-Unsaturated aldehyde | Nitroalkane | Chiral diarylprolinol silyl (B83357) ether | γ-Nitroaldehyde | Chiral 3-substituted pyrrolidine |
Biocatalytic Pathways:
Biocatalysis leverages enzymes to perform highly selective chemical transformations. Imine reductases (IREDs) and reductive aminases are particularly relevant for the synthesis of chiral pyrrolidines. These enzymes can catalyze the asymmetric reduction of cyclic imines or the reductive amination of keto-acids to produce enantiomerically pure cyclic amines. For example, a precursor such as 1-(5-nitropyridin-2-yl)pyrrolidin-3-one could potentially be stereoselectively reduced using a suitable ketoreductase (KRED) to furnish the chiral alcohol, which can then be further functionalized.
Green Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
Solvent-Free and Aqueous Medium Reactions
Performing reactions in water or without any solvent can significantly improve their environmental footprint. For the synthesis of heterocyclic compounds, on-water reactions have been shown to accelerate reaction rates and improve yields in some cases. The hydrophobic effect can bring reactants together, and the high polarity of water can stabilize polar transition states. The synthesis of pyridine-pyrrolidine scaffolds could potentially be achieved through multicomponent reactions in aqueous media, where, for example, a pyridine-containing aldehyde, an amine, and a dienophile react in a single pot to construct the core structure.
Microwave-Assisted and Flow Chemistry Techniques
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. The synthesis of nitropyridines, for example, can be accelerated using microwave heating. The coupling of a pre-formed 3-substituted pyrrolidine with a suitable 2-halo-5-nitropyridine could be a candidate for microwave-assisted synthesis, potentially leading to higher yields and shorter reaction times compared to conventional heating.
Flow Chemistry:
Flow chemistry involves performing reactions in a continuous stream through a reactor. This technique offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization. The nitration of a 2-(pyrrolidin-3-yl)pyridine precursor could be performed more safely and efficiently in a flow reactor, where the exothermic nitration reaction can be precisely controlled. Furthermore, subsequent coupling or modification steps could be integrated into a continuous flow process.
| Technique | Advantages | Potential Application to this compound Synthesis |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields | Suzuki or Buchwald-Hartwig coupling of a pyrrolidine derivative with a halonitropyridine. |
| Flow Chemistry | Enhanced safety, precise control of reaction parameters, scalability | Nitration of the pyridine ring, multi-step continuous synthesis. |
Total Synthesis Approaches to Complex Analogs Incorporating the this compound Scaffold
While there are no reported total syntheses featuring the exact this compound scaffold, the general structural motif is present in several complex natural products and designed bioactive molecules. The strategies employed in these syntheses can provide valuable insights.
A common strategy involves the late-stage introduction of the pyridine ring or the construction of the pyrrolidine ring onto a pre-existing pyridine core. For example, in the synthesis of a complex alkaloid, a chiral pyrrolidine fragment, synthesized via asymmetric methods as described above, could be coupled to a functionalized pyridine building block using cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. The nitro group could either be present on the pyridine fragment from the start or introduced later in the synthesis, depending on its compatibility with the preceding reaction conditions.
Chemical Reactivity and Transformation Mechanisms of 5 Nitro 2 Pyrrolidin 3 Yl Pyridine
Reactivity of the Pyridine (B92270) Nitrogen and Ring System
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring in 5-Nitro-2-(pyrrolidin-3-YL)pyridine is rendered significantly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. chegg.com This electronic characteristic makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic attack is regioselectively favored at the positions ortho and para to the activating nitro group, which correspond to the C2 and C4/C6 positions. stackexchange.com The stability of the intermediate Meisenheimer complex, a key factor in determining the feasibility of SNAr reactions, is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com This delocalization is possible when the nucleophile attacks at the C2 or C4/C6 positions. stackexchange.com
The presence of a good leaving group at these activated positions facilitates the substitution. While the pyrrolidin-3-yl group at the C2 position is not a typical leaving group, substitution reactions can be directed to other positions on the ring if a suitable leaving group is present. For instance, in related 5-nitropyridine derivatives, halogens at the C2 or C6 positions are readily displaced by various nucleophiles.
A general representation of a nucleophilic aromatic substitution on a nitropyridine ring is shown below:
Scheme 1: General Nucleophilic Aromatic Substitution on a NitropyridineWhere Nu is a nucleophile and X is a leaving group.
The reaction is accelerated by the presence of electron-withdrawing groups, such as the nitro group, which stabilize the anionic intermediate. masterorganicchemistry.com
Electrophilic Reactions and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the deactivating effect of the ring nitrogen, which lowers the electron density of the ring system. quimicaorganica.org This deactivation is further intensified by the strongly electron-withdrawing nitro group in this compound.
Under forcing conditions, electrophilic substitution on pyridine itself occurs preferentially at the 3- and 5-positions. quimicaorganica.org However, in strongly acidic media, which are often required for EAS reactions like nitration, the pyridine nitrogen is protonated. rsc.org The resulting pyridinium (B92312) ion is even more deactivated towards electrophilic attack. rsc.org
Computational studies on the nitration of pyridine derivatives have shown that the reaction with the nitronium ion (NO₂⁺) has a high activation energy, making it experimentally challenging. rsc.org For substituted pyridines, the position of electrophilic attack is governed by the directing effects of the existing substituents. In the case of this compound, both the nitro group (a meta-director) and the pyrrolidinyl group (an ortho-, para-director) would influence the regioselectivity. However, the overwhelming deactivation of the ring makes such reactions synthetically unviable.
Transformations of the Nitro Group
Selective Reduction Methodologies
The nitro group of this compound can be selectively reduced to various other functionalities, most commonly an amino group. This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed, with the choice depending on the desired product and the presence of other reducible functional groups.
Table 1: Methodologies for the Selective Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | Amino | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |
| H₂, Raney Nickel | Catalytic hydrogenation | Amino | Useful when trying to avoid dehalogenation. commonorganicchemistry.com |
| Fe, acid (e.g., AcOH) | Acidic reduction | Amino | Mild conditions, tolerant of many other functional groups. commonorganicchemistry.com |
| Zn, acid (e.g., AcOH) | Acidic reduction | Amino | Mild conditions, tolerant of many other functional groups. commonorganicchemistry.com |
| SnCl₂·2H₂O | Acidic reduction | Amino | Effective for selective reduction in the presence of sensitive groups like nitriles. stackexchange.com |
| Na₂S | - | Amino | Can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com |
The reduction to a hydroxylamino functionality can be achieved under specific conditions, often using milder reducing agents or by carefully controlling the reaction parameters.
Nitro Group as a Leaving Group or Activating Group
The nitro group can function as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.com Its ability to act as a leaving group is attributed to its strong electron-withdrawing nature. stackexchange.com For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group is displaced by fluoride. stackexchange.com
Furthermore, the nitro group is a powerful activating group for nucleophilic attack at the positions ortho and para to it. masterorganicchemistry.com This activation facilitates the substitution of other leaving groups on the pyridine ring.
In some instances, the nitro group can be displaced by Grignard reagents, leading to the formation of carbon-carbon bonds. This has been demonstrated in the reaction of pyridine N-oxides with Grignard reagents to afford 2-aryl or 2-alkenylpyridine N-oxides. acs.org
Chemical Behavior of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring in this compound is a saturated, five-membered heterocyclic amine. wikipedia.org Its chemical behavior is primarily that of a secondary amine. wikipedia.org
The nitrogen atom of the pyrrolidine ring is basic and can be protonated or alkylated. The reactivity of the pyrrolidine moiety can also be influenced by the substituent at the 3-position. The pyrrolidine scaffold is a common feature in many biologically active compounds and natural alkaloids. wikipedia.orgtandfonline.com
The synthesis of pyrrolidine derivatives can be achieved through various methods, including multicomponent reactions and cycloaddition reactions. tandfonline.comresearchgate.net The functionalization of the pyrrolidine ring itself can be accomplished through various synthetic strategies, allowing for the introduction of diverse substituents. nih.govnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-nitropyridine-4-carboxylate |
| Pyridine |
| Nitronium ion |
| Pyridine N-oxides |
Stereochemical Inversion and Retention during Reactions
The stereochemistry of reactions involving the chiral center at the 3-position of the pyrrolidine ring is a critical aspect of the chemical behavior of this compound. The outcome of a reaction, in terms of retention or inversion of stereochemistry, is highly dependent on the reaction mechanism and the nature of the reagents and catalysts involved.
In nucleophilic substitution reactions at the chiral carbon, the stereochemical outcome is often governed by the specific mechanism at play. For instance, nickel-catalyzed cross-coupling reactions of benzylic alcohol derivatives, which share similarities in terms of a stereogenic carbon center, have been shown to proceed with either inversion or retention of stereochemistry depending on the ligand used. nih.gov An N-heterocyclic carbene (NHC) ligand typically leads to inversion, while a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) results in retention. nih.gov This highlights the crucial role of the catalyst in directing the stereochemical course of the reaction. nih.gov Such catalyst control over stereochemistry is a significant area of research, as it allows for the selective synthesis of a desired stereoisomer. nih.gov
It is important to note that the inherent electronic properties of the substrate and the reaction conditions can also influence the stereochemical outcome. For example, in some palladium-catalyzed couplings, the choice of additives can switch the reaction from retention to inversion. nih.gov While specific studies on this compound are limited in this exact context, these general principles of stereochemical control are applicable and provide a framework for predicting and understanding its reactivity.
N-Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring in this compound is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the structure and properties of the molecule, allowing for the introduction of a wide range of functional groups.
N-Alkylation: This process involves the reaction of the pyrrolidine nitrogen with an alkylating agent, such as an alkyl halide or a sulfonate, typically in the presence of a base to neutralize the acid formed during the reaction. The choice of the alkylating agent and reaction conditions can be tailored to introduce various alkyl groups, from simple methyl or ethyl groups to more complex moieties.
N-Acylation: In N-acylation, an acyl group is introduced onto the pyrrolidine nitrogen. This is commonly achieved by reacting the compound with an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a coupling agent. These reactions are often used to introduce protecting groups or to synthesize amide derivatives with specific biological or chemical properties.
The reactivity of the pyrrolidine nitrogen in these reactions is influenced by the electronic effects of the nitropyridine ring. The electron-withdrawing nitro group can decrease the nucleophilicity of the pyrrolidine nitrogen to some extent, but it generally remains sufficiently reactive for these transformations to proceed efficiently under appropriate conditions.
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine
The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations can lead to the formation of new and complex molecular architectures.
Ring-Opening Reactions: Ring-opening of the pyrrolidine ring can be initiated by various reagents and conditions. For example, reductive cleavage of the C-N bonds can lead to the formation of acyclic amino alcohols or related structures. In some cases, the presence of strain in the ring system, particularly in bicyclic derivatives, can facilitate ring-opening. For instance, hydrogenation of a cyclopropane-fused pyrrolidine derivative can lead to regioselective reductive C-C bond cleavage of the cyclopropane (B1198618) ring, resulting in a 2-(silylmethyl)pyrrolidine. nih.gov
Ring-Expansion Reactions: While less common for simple pyrrolidines, ring-expansion reactions can occur under specific photochemical or thermal conditions. These reactions often involve the rearrangement of the molecular skeleton to form larger rings, such as piperidines or azepanes.
A notable example of a related transformation is the photo-promoted ring contraction of pyridines with silylborane, which yields pyrrolidine derivatives. nih.govosaka-u.ac.jpresearchgate.netbohrium.com This process proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.govosaka-u.ac.jpresearchgate.net While this is a synthesis of a pyrrolidine ring rather than a reaction of a pre-existing one, it demonstrates the types of skeletal rearrangements that can occur in related nitrogen-containing heterocycles. These reactions highlight the potential for complex transformations of the pyrrolidine scaffold in this compound, leading to a diverse range of molecular structures. nih.govosaka-u.ac.jpresearchgate.netbohrium.com
Multi-Component Reactions Involving the Compound Scaffold
The structural features of this compound make it a potential candidate for participation in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. acs.org
The pyrrolidine moiety, with its secondary amine, can act as a key component in various MCRs. For instance, it can participate in Ugi-type reactions, which typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. acs.orgresearchgate.net The pyrrolidine nitrogen could serve as the amine component, leading to the formation of α-acylamino carboxamides. acs.org
Furthermore, the pyridine ring itself can be involved in MCRs. For example, 1,3-dipolar cycloaddition reactions of nitropyridines with azomethine ylides can lead to the formation of condensed pyrroline (B1223166) and pyrrolidine rings. nih.gov The electron-withdrawing nitro group on the pyridine ring enhances its reactivity as a 2π-partner in such cycloadditions. nih.gov However, the presence of an amino group at the 2-position, as in this compound, can sometimes decrease the electrophilicity of the pyridine ring and hinder the cycloaddition process. nih.gov
The synthesis of various pyrrolidine derivatives through MCRs has been extensively reviewed, highlighting the versatility of this scaffold in constructing diverse molecular libraries. tandfonline.com These reactions often proceed through the formation of key intermediates like azomethine ylides, which then undergo cycloaddition with a dipolarophile. tandfonline.com The development of novel MCRs involving scaffolds like this compound holds significant promise for the efficient synthesis of complex, biologically relevant molecules.
Photo- and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of this compound are influenced by the presence of both the nitropyridine and pyrrolidine moieties.
Photochemical Reactivity: Nitropyridines are known to undergo various photochemical reactions. For instance, the photolysis of pyridine N-oxides can lead to the formation of 2-acylpyrroles. researchgate.net More complex skeletal rearrangements have also been observed, such as the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. nih.govosaka-u.ac.jpresearchgate.netbohrium.com This reaction proceeds via a photochemical or thermal silyl (B83357) migration. nih.govosaka-u.ac.jpresearchgate.net While specific photochemical studies on this compound are not extensively documented, the known reactivity of related nitropyridines suggests that it could undergo interesting transformations upon irradiation. For example, a photo-promoted ring contraction could potentially lead to novel bicyclic structures. nih.govosaka-u.ac.jpresearchgate.netbohrium.com
Electrochemical Reactivity: The electrochemical behavior of this compound would be dominated by the reduction of the nitro group. The nitroaromatic group is readily reduced electrochemically, often in a stepwise manner, to form nitro radical anions, nitroso compounds, hydroxylamines, and ultimately amines. The exact reduction potential and the nature of the products would depend on the pH of the medium and the electrode material.
The pyrrolidine ring itself is generally electrochemically stable under typical conditions. However, the electrochemical generation of reactive intermediates from the nitro group could potentially lead to subsequent intramolecular reactions involving the pyrrolidine ring. The study of the electrochemical properties of this compound could provide valuable insights into its redox behavior and potential applications in areas such as electro-organic synthesis or as a redox-active probe.
Structure Activity Relationship Sar Studies and Rational Design of 5 Nitro 2 Pyrrolidin 3 Yl Pyridine Analogs
Systematic Derivatization of the Pyrrolidine (B122466) Ring
The pyrrolidine moiety is a common feature in many biologically active compounds and its substitution pattern can significantly influence receptor interactions.
Substituent Effects on Bioactivity (in vitro/in silico)
The introduction of substituents on the pyrrolidine ring of nicotinic ligands can have profound effects on their affinity and functional activity at nAChRs. While specific data for 5-Nitro-2-(pyrrolidin-3-YL)pyridine is limited, extensive research on analogous structures, such as nicotine (B1678760) and other pyrrolidine-containing nAChR ligands, provides valuable insights.
Substituents on the carbon atoms of the pyrrolidine ring also play a crucial role. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at each carbon atom results in unique changes in receptor interactions. For example, 2'-methylation was found to uniquely enhance binding and agonist potency at α7 nAChRs. In contrast, both 4'-methylations decreased potency and efficacy at α7 receptors more significantly than at α4β2 receptors.
The nature of the substituent at position 3 of the pyrrolidine-2,5-dione ring has been shown to influence anticonvulsant activity in a series of related compounds. nih.gov Non-aromatic substituents like sec-butyl were found to positively affect activity. nih.gov This suggests that both the position and the electronic and steric properties of the substituent are key determinants of biological activity.
Table 1: Hypothetical Substituent Effects on the Pyrrolidine Ring of this compound Based on Analogous Compounds
| Position | Substituent | Predicted Effect on Bioactivity |
| N1' | -CH3 | Likely optimal for nAChR affinity |
| N1' | -C2H5 or larger | Potential decrease in nAChR affinity |
| C2' | -CH3 | May enhance α7 nAChR potency |
| C3' | -OH | Could introduce hydrogen bonding interactions |
| C4' | -CH3 | May decrease α7 nAChR potency |
Stereochemical Influence on Molecular Interactions
The stereochemistry of the pyrrolidine ring is a well-established determinant of biological activity in many classes of compounds, including nicotinic ligands. The spatial arrangement of substituents dictates the molecule's ability to fit into the binding pocket of a receptor and form specific interactions.
For many nicotinic ligands, the (S)-configuration at the C2' position of the pyrrolidine ring (as in natural nicotine) is preferred for high affinity at α4β2 nAChRs. nih.gov This stereochemical preference underscores the importance of the three-dimensional shape of the ligand for optimal interaction with the receptor's binding site.
In studies of quinuclidine-triazole derivatives, the stereochemistry at the 3-position of the quinuclidine (B89598) ring was a critical determinant for subtype-selective binding to nAChRs. The (R)-enantiomer showed preferential binding to the α7 subtype, while the (S)-enantiomer favored the α3β4 subtype. This highlights how subtle changes in stereochemistry can dramatically alter the selectivity profile of a ligand.
The conformation of the pyrrolidine ring itself, which can be influenced by substituents, is also crucial. The puckering of the ring affects the relative orientation of its substituents and, consequently, their ability to engage with specific residues in the receptor binding pocket. nih.gov The unrestricted conformation of the pyrrolidine ring allows it to adopt different shapes, a property that can be controlled by the strategic placement of substituents to lock in a bioactive conformation. nih.gov
Modifications of the Pyridine (B92270) Core
The pyridine ring serves as a crucial pharmacophoric element, and its modification offers a viable strategy for modulating the biological profile of this compound analogs.
Positional Isomerism and Substituent Effects on the Nitro Group
Moving the nitro group from the 5-position to other positions on the pyridine ring (e.g., 3-nitro or 4-nitro) would alter the dipole moment and the electrostatic potential surface of the molecule, likely leading to different binding affinities and selectivities. For example, in a series of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids, the 5-nitro substituent was found to be important for potent and selective factor IXa inhibition. nih.gov
Halogenation and Alkylation of the Pyridine Ring
The introduction of halogens or alkyl groups onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.
Halogenation can influence lipophilicity, metabolic stability, and binding interactions through halogen bonding. In a series of 6-substituted nicotine analogs, a bromo substituent at the 6-position resulted in high affinity for nAChRs. nih.gov The introduction of a fluorine atom can also significantly impact potency and selectivity. researchgate.net
Alkylation of the pyridine ring can also modulate activity. For example, the introduction of a methyl group can enhance hydrophobic interactions within the binding pocket. However, the position of the alkyl group is critical. In a study on pyridine derivatives, the insertion of a methyl group in the para position improved antiproliferative activity, whereas substitutions in the ortho and meta positions were less favorable. nih.gov
Table 2: Predicted Effects of Pyridine Core Modifications on this compound Analogs
| Modification | Position | Substituent | Predicted Effect on Bioactivity |
| Positional Isomerism | 3 | -NO2 | Altered electronics, likely different receptor affinity/selectivity |
| Halogenation | 6 | -Br | May increase nAChR affinity |
| Halogenation | 4 | -F | Could enhance potency and selectivity |
| Alkylation | 4 | -CH3 | May improve activity depending on the target |
Nitro Group Bioisosteric Replacements
The nitro group, while contributing to the electronic properties of a molecule, can sometimes be associated with metabolic liabilities. Therefore, its replacement with a bioisosteric equivalent is a common strategy in drug design. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.
A number of functional groups can be considered as bioisosteres for the nitro group. The choice of a suitable bioisostere depends on replicating the key electronic and steric features of the nitro group that are important for biological activity.
One common bioisosteric replacement for the nitro group is the trifluoromethyl (CF3) group. nih.govebi.ac.uk The CF3 group is strongly electron-withdrawing, similar to the nitro group, but can offer improved metabolic stability. nih.gov Other potential bioisosteres include the cyano (-CN) group, which is also electron-withdrawing and has a linear geometry.
The sulfone (-SO2R) and sulfonamide (-SO2NR2) groups can also mimic some of the electronic properties of the nitro group. The choice of the specific bioisostere would need to be guided by synthetic accessibility and detailed in vitro and in silico evaluation to ensure that the key interactions with the target receptor are maintained or enhanced. cambridgemedchemconsulting.com
Table 3: Potential Bioisosteric Replacements for the Nitro Group
| Original Group | Bioisosteric Replacement | Rationale |
| -NO2 | -CF3 | Similar electron-withdrawing properties, improved metabolic stability. nih.govebi.ac.uk |
| -NO2 | -CN | Electron-withdrawing, linear geometry. |
| -NO2 | -SO2CH3 | Electron-withdrawing, potential for hydrogen bonding. |
| -NO2 | -SO2NH2 | Electron-withdrawing, hydrogen bond donor/acceptor capabilities. |
Linker Chemistry and Scaffold Rigidification Strategies
In the context of this compound, the "linker" is not a distinct chain of atoms but rather the covalent connection and spatial relationship between the 5-nitropyridine headgroup and the pyrrolidine ring. The chemistry of this linkage area—including the stereochemistry at the C3 position of the pyrrolidine and the nature of the substituents on the pyrrolidine nitrogen—is critical for defining the molecule's three-dimensional shape and its ability to bind to a target protein.
Linker and Substituent Modification: The pyrrolidine ring is a versatile scaffold whose non-planar, puckered conformations allow for precise three-dimensional positioning of substituents. nih.govnih.gov The stereochemistry at the C3 position of the pyrrolidine ring is a crucial determinant of biological activity. The spatial orientation of the nitropyridine group relative to the pyrrolidine nitrogen can lead to significant differences in binding affinity between stereoisomers. nih.gov
Furthermore, the substituent on the pyrrolidine nitrogen (the N-substituent) plays a significant role. In studies of related N-substituted-3-arylpyrrolidines, the nature of the N-substituent was found to be critical for receptor affinity and selectivity. nih.govuc.pt For instance, modifying the N-substituent can alter the molecule's basicity, lipophilicity, and steric profile, all of which modulate the interaction with the binding site.
Scaffold Rigidification: A primary goal in analog design is to reduce the conformational flexibility of the molecule. While some flexibility is necessary for a ligand to adopt an optimal binding pose (induced fit), excessive flexibility can be entropically unfavorable, leading to a loss of binding affinity. Scaffold rigidification aims to "lock" the molecule into a bioactive conformation, which can enhance potency and selectivity.
For the this compound scaffold, rigidification can be achieved through several strategies. One common approach is the formation of bicyclic systems. For example, creating an additional ring by bridging atoms of the pyrrolidine could lead to structures like azabicyclo[X.Y.Z]alkanes. Such rigidified pyrrolidine analogues present substituents with well-defined exit vectors, enabling more precise targeting of specific regions within a protein's binding pocket. nih.gov This strategy effectively translates the substitution pattern of a flexible precursor into a more constrained, three-dimensional heterocycle.
Table 1: Examples of Scaffold Rigidification Strategies for Pyrrolidine-Based Compounds This table illustrates hypothetical strategies to decrease the conformational flexibility of the this compound scaffold, based on established medicinal chemistry principles.
| Strategy | Structural Modification Example | Rationale |
| Ring Fusion | Introduction of a bridge across the pyrrolidine ring (e.g., positions 1 and 4) to form a bicyclic amine. | Constrains the pyrrolidine ring's pucker, reducing conformational entropy upon binding and presenting substituents in a fixed orientation. |
| Spirocyclization | Fusing a new ring at the C3 position of the pyrrolidine. | Introduces significant steric constraints and directs the nitropyridine moiety along a specific vector. |
| Intramolecular Cyclization | Creating a new ring that incorporates the N-substituent and another position on the pyrrolidine. | Locks the conformation of the N-substituent relative to the core scaffold, which can be critical for targeting specific sub-pockets. |
Ligand-Based and Structure-Based Design Principles for Analog Generation
The creation of new analogs of this compound is guided by two complementary rational design philosophies: ligand-based design, which uses knowledge of known active molecules, and structure-based design, which relies on the three-dimensional structure of the biological target.
Ligand-Based Design Principles: When the structure of the biological target is unknown, ligand-based methods are invaluable. These approaches extract common chemical features from a set of molecules known to be active and use them to build a predictive model or pharmacophore. nih.gov For compounds like this compound, which are often investigated as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), extensive Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies have been performed on related ligands. nih.govresearchgate.net
These studies have generated pharmacophore models for nAChR subtypes, such as the α4β2 receptor. A typical pharmacophore for this target includes:
A cationic center or hydrogen bond donor, often satisfied by the protonated nitrogen of the pyrrolidine ring.
A hydrogen bond acceptor, which can be fulfilled by the nitrogen atom on the pyridine ring or the nitro group.
Defined hydrophobic and steric volumes that dictate the optimal size and shape of substituents.
CoMFA models for nAChR ligands have revealed that detrimental steric effects are a primary factor modulating receptor affinity. nih.gov This implies that bulky substituents are generally disfavored unless they fit into a specific hydrophobic pocket. These models serve as a powerful blueprint for designing new analogs, suggesting which modifications are likely to improve activity. For example, a pharmacophore model for the α4α4 interface of the (α4)3(β2)2 nAChR highlights a unique binding pocket that can be exploited to achieve subtype selectivity. nih.gov
Table 2: Key Pharmacophoric Features for nAChR Ligands This table summarizes the essential chemical features derived from ligand-based studies that are relevant for the design of this compound analogs.
| Pharmacophoric Feature | Corresponding Moiety in Parent Compound | Design Implication |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Nitro Group Oxygen | Maintain or enhance H-bonding capacity; avoid steric hindrance around these groups. |
| Cationic Center/H-Bond Donor | Protonated Pyrrolidine Nitrogen | Maintain basicity of the pyrrolidine nitrogen for ionic interactions. N-substituents should not abolish this property. |
| Hydrophobic Region | Aromatic Pyridine Ring | Explore substituents on the pyridine ring to optimize van der Waals interactions with hydrophobic pockets in the receptor. |
| Steric Volume | Overall molecular shape | Analog design should respect the defined steric boundaries of the receptor binding site to avoid unfavorable clashes. |
Structure-Based Design Principles: With the increasing availability of high-resolution structures of biological targets, such as cryo-electron microscopy (Cryo-EM) structures of nAChRs, structure-based drug design (SBDD) has become a central tool. mdpi.com SBDD uses the 3D structure of the target protein to design ligands that can bind with high affinity and selectivity. nih.govresearchgate.net
The process involves docking the lead compound, this compound, into the active site of the target receptor. This computational simulation allows researchers to visualize the binding pose and identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the pyrrolidine's cationic nitrogen might interact with an acidic residue (e.g., aspartate or glutamate) in the binding pocket, while the nitropyridine ring could engage in π-π stacking with an aromatic amino acid like tyrosine or tryptophan.
This structural insight guides the rational design of new analogs. If the model reveals an unoccupied pocket near the ligand, chemists can design an analog with a substituent that extends into this space to form new, favorable interactions. acs.org Conversely, if the model shows a steric clash between the ligand and the protein, that part of the molecule can be trimmed or modified. This iterative cycle of design, synthesis, and testing, informed by structural data, can dramatically accelerate the discovery of more potent and selective compounds. acs.orgnih.gov
Computational and Theoretical Chemistry Investigations of 5 Nitro 2 Pyrrolidin 3 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation for a given molecule to determine its energy, electron distribution, and other quantum mechanical properties.
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
The electronic structure of 5-Nitro-2-(pyrrolidin-3-YL)pyridine is characterized by the interplay between the electron-withdrawing nitro group and the electron-donating pyrrolidinyl substituent on the pyridine (B92270) ring. The nitro group significantly influences the electron density distribution across the aromatic system, which can be visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In related nitro-substituted pyridine compounds, the LUMO is typically localized on the nitropyridyl moiety, indicating that this region is susceptible to nucleophilic attack. The presence of the nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor. Conversely, the HOMO is often distributed across the pyridine ring and the substituent, in this case, the pyrrolidinyl group.
The charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would likely show a significant positive charge on the nitrogen atom of the nitro group and the adjacent carbon atoms of the pyridine ring. The nitrogen atom of the pyrrolidine (B122466) ring, being a secondary amine, would exhibit a negative partial charge, contributing to its basicity and potential for hydrogen bonding.
A hypothetical charge distribution for this compound is presented in the table below, based on general principles and data from similar molecules.
| Atom/Group | Predicted Partial Charge |
| Nitro Group (NO₂) | Highly Polarized |
| Pyridine Ring Nitrogen | Negative |
| Pyrrolidine Ring Nitrogen | Negative |
| Carbon adjacent to NO₂ | Positive |
Conformational Landscape and Energetics
The conformational flexibility of this compound is primarily due to the pyrrolidine ring, which can adopt various puckered conformations (envelope and twist forms), and the rotation around the C-N bond connecting the pyrrolidine and pyridine rings. Computational studies on N-substituted pyrrolidines have shown that the energy differences between these conformers can be small, and the molecule may exist as a mixture of conformers at room temperature. nih.gov
Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conformer A (Equatorial) | 0.00 | 75 |
| Conformer B (Axial) | 1.50 | 25 |
Prediction of Spectroscopic Properties for Structural Elucidation in Research
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be a powerful tool for confirming the structure of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data. For related nitropyridine derivatives, the electron-withdrawing nitro group causes a downfield shift for the protons on the pyridine ring. For example, in 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine, the pyridine protons appear at δ = 8.13 and 8.27 ppm. elsevierpure.commdpi.com The protons of the pyrrolidine ring would be expected in the aliphatic region.
IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) spectra. The nitro group has characteristic strong asymmetric and symmetric stretching vibrations, typically observed around 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹ respectively. researchgate.net The C-N stretching of the pyrrolidine ring would appear around 1200 cm⁻¹.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption. Nitro-aromatic compounds often exhibit a charge-transfer band. For a related compound, 5-nitro-2-(1-pyrrolidinyl)pyridine, a UV-Vis absorption maximum (λ_max) is observed in the range of 280–320 nm, attributed to a π → π* transition. researchgate.net
A table of predicted spectroscopic data for this compound, based on related compounds, is provided below.
| Spectroscopic Technique | Predicted Key Peaks/Bands | Assignment |
| ¹H NMR | δ ≈ 8.0-8.5 ppm | Pyridine ring protons |
| ¹H NMR | δ ≈ 2.0-4.0 ppm | Pyrrolidine ring protons |
| IR | ~1530 cm⁻¹ | Asymmetric NO₂ stretch |
| IR | ~1350 cm⁻¹ | Symmetric NO₂ stretch |
| UV-Vis | λ_max ≈ 290-330 nm | π → π* transition |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are employed to study the interactions of a ligand with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for predicting binding affinities and modes of interaction.
Ligand-Target Docking Studies (e.g., with enzymes, receptors in in silico models)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a molecule like this compound, docking studies could be performed against various therapeutic targets. For instance, pyrrolidine scaffolds are known to interact with a range of receptors and enzymes.
In a study on spiro[pyrrolidin-3,2-oxindoles], which contain a pyrrolidine ring, docking studies were used to investigate their interaction with the MDM2-p53 binding site, a target in cancer therapy. The results of such studies are typically presented as a docking score, which estimates the binding affinity, and a predicted binding pose, showing the specific interactions between the ligand and the protein's amino acid residues.
A hypothetical docking study of this compound with a kinase, a common drug target, might yield the following results:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | ASP145, LYS72, GLU91 |
Protein-Ligand Interaction Fingerprints for Scaffold Optimization
Following a docking simulation, a protein-ligand interaction fingerprint (PLIF) can be generated. This is a binary string that represents the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein residues. By analyzing the PLIFs of a series of related compounds, researchers can identify which interactions are crucial for binding affinity and selectivity. This information is then used to guide the optimization of the chemical scaffold to enhance its potency and other pharmacological properties.
For this compound, a PLIF analysis could reveal the importance of the nitro group as a hydrogen bond acceptor and the pyrrolidine nitrogen as a hydrogen bond donor or acceptor, depending on its protonation state. The aromatic pyridine ring could participate in π-π stacking interactions with aromatic residues in the binding pocket.
An example of a simplified interaction fingerprint for a hypothetical complex is shown below.
| Interaction Type | Interacting Residue | Present (1) / Absent (0) |
| Hydrogen Bond (Acceptor) | LYS72 (backbone NH) | 1 |
| Hydrogen Bond (Donor) | ASP145 (sidechain C=O) | 1 |
| Hydrophobic Contact | LEU130 | 1 |
| π-π Stacking | PHE146 | 0 |
By systematically modifying the structure of this compound and re-evaluating the interaction fingerprint, medicinal chemists can work towards designing more effective and specific inhibitors for a given biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
The development of predictive QSAR models for the in vitro biological activity of this compound and its analogs would be a critical step in identifying lead compounds with enhanced potency. This process typically involves the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC₅₀ values).
A hypothetical QSAR study on a series of this compound derivatives could be conceptualized. In such a study, various substituents could be introduced at different positions on the pyridine and pyrrolidine rings. The in vitro biological activity of these synthesized compounds against a specific biological target, for instance, a particular enzyme or receptor, would be determined. Subsequently, a range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics.
By employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a QSAR model can be constructed. This model would take the form of an equation that relates the biological activity to a selection of the most relevant molecular descriptors. The predictive power of the model would then be rigorously validated using internal and external validation techniques.
A hypothetical QSAR model might reveal, for instance, that the biological activity is positively correlated with the presence of electron-withdrawing groups on the pyridine ring and negatively correlated with bulky substituents on the pyrrolidine ring. Such a model would be invaluable for the in silico design of new, more potent derivatives of this compound, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
Hypothetical Data for a QSAR Model of this compound Derivatives:
| Compound ID | Substituent (R) | Experimental pIC₅₀ | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |
| 1 | H | 6.2 | 1.8 | 4.5 | 193.19 |
| 2 | 4'-CH₃ | 6.5 | 2.2 | 4.3 | 207.22 |
| 3 | 4'-Cl | 6.8 | 2.5 | 5.1 | 227.64 |
| 4 | 6-F | 6.4 | 1.9 | 5.5 | 211.18 |
| 5 | 6-OCH₃ | 6.1 | 1.6 | 4.1 | 223.22 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The identification of key structural descriptors is a crucial outcome of QSAR modeling. These descriptors provide insights into the specific molecular features that govern the biological activity of a compound series. For this compound, several types of descriptors would be of interest.
Electronic Descriptors: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. Descriptors such as the Hammett constant (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. For instance, a lower LUMO energy might indicate a greater susceptibility to nucleophilic attack, which could be relevant for certain biological interactions.
Steric Descriptors: The size and shape of the molecule are important for its ability to fit into a biological target's binding site. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be analyzed. Studies on related pyridine derivatives have suggested that bulky groups can sometimes lead to decreased antiproliferative activity. mdpi.com
Topological Descriptors: These descriptors encode information about the connectivity of atoms within the molecule. Indices such as the Wiener index and Kier & Hall connectivity indices can capture aspects of molecular branching and shape.
A QSAR analysis might reveal that a combination of a high dipole moment, a specific range of LogP values, and the absence of bulky substituents on the pyrrolidine ring are key for optimal biological activity.
Key Structural Descriptors and Their Potential Impact on Activity:
| Descriptor Type | Specific Descriptor | Potential Impact on Biological Activity |
| Electronic | HOMO-LUMO Gap | A smaller gap may indicate higher reactivity and potentially greater biological activity. |
| Steric | Molecular Volume | An optimal molecular volume is likely required for effective binding to a biological target. |
| Lipophilic | LogP | A balanced LogP is often necessary for good absorption and distribution. |
| Topological | Wiener Index | This can correlate with the compactness of the molecule, which may influence binding affinity. |
Note: The potential impacts described in this table are generalized and would need to be confirmed through specific QSAR studies.
Reaction Mechanism Elucidation Through Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, computational approaches could be employed to study various transformations, such as its synthesis or its metabolic fate.
One area of interest could be the computational investigation of nucleophilic aromatic substitution (SNAr) reactions involving the pyridine ring. The electron-withdrawing nitro group would activate the ring towards attack by nucleophiles. Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to model the reaction pathway.
For example, the reaction of this compound with a nucleophile, such as an amine or a thiol, could be investigated. The calculations would involve locating the transition state structures for the formation of the Meisenheimer complex and the subsequent departure of a leaving group (if any). The activation energies and reaction enthalpies for each step could be calculated to determine the reaction's feasibility and kinetics. rsc.org
Furthermore, computational studies could explore the mechanism of cycloaddition reactions involving the nitropyridine system. nih.gov For instance, the [3+2] cycloaddition of an azomethine ylide to the pyridine ring of this compound could be modeled to understand the regioselectivity and stereoselectivity of the reaction.
The insights gained from these computational studies would be highly valuable for synthetic chemists, enabling them to optimize reaction conditions and predict the outcomes of novel transformations.
Computational Approaches in Drug Discovery: The Role of this compound
The quest for novel therapeutic agents is a complex and resource-intensive endeavor. In recent years, computational methods, particularly in silico screening and the design of virtual libraries, have emerged as indispensable tools to expedite this process. These techniques allow for the rapid evaluation of vast chemical spaces, prioritizing compounds with a higher probability of desired biological activity. A scaffold that holds considerable interest in this domain is this compound, which combines the pharmacologically significant pyridine ring with a pyrrolidine moiety, offering structural diversity and potential for specific molecular interactions.
Preclinical Biological and Pharmacological Investigations of 5 Nitro 2 Pyrrolidin 3 Yl Pyridine Focus on Mechanism and Target Elucidation
In Vitro Biochemical Characterization of Target Engagement
The initial stages of characterizing a novel compound involve a series of in vitro biochemical assays designed to understand its direct interactions with purified biological macromolecules. This approach provides a clear, reductionist view of the compound's potential mechanisms of action.
Enzyme Kinetics and Inhibition Studies
The interaction of 5-Nitro-2-(pyrrolidin-3-YL)pyridine with various enzymes can be a key determinant of its pharmacological effects. Docking studies on similar compounds suggest that the pyrrolidine (B122466) and nitropyridine moieties can fit into the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial in inflammatory pathways. The nitro group, in particular, may enhance the compound's ability to participate in biochemical interactions through hydrogen bonding and electrostatic interactions.
Enzyme inhibition studies are critical for quantifying the potency and mechanism of such interactions. fiveable.me These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The resulting data can be used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), and to classify the type of inhibition (e.g., competitive, non-competitive, or mixed). fiveable.me
Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Enzyme | Inhibition Type | IC₅₀ (µM) | Ki (µM) |
| COX-1 | Competitive | 15.2 | 7.8 |
| COX-2 | Competitive | 5.4 | 2.5 |
| 5-LOX | Mixed | 22.1 | 10.3 |
Receptor Binding and Radioligand Displacement Assays
To investigate whether this compound interacts with specific receptors, radioligand binding assays are employed. These assays are fundamental in pharmacology for determining the affinity of a compound for a receptor. nih.govnih.gov In a typical setup, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. sigmaaldrich.com The ability of the test compound to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki). nih.gov
Table 2: Hypothetical Receptor Binding Affinity for this compound This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Receptor Target | Radioligand | Ki (nM) |
| Adrenergic Receptor α₂A | [³H]-Rauwolscine | 850 |
| Dopamine Receptor D₂ | [³H]-Spiperone | >10,000 |
| Serotonin Receptor 5-HT₂A | [³H]-Ketanserin | 1,200 |
Ion Channel Modulation and G Protein-Coupled Receptor (GPCR) Signaling Studies
The pyridine (B92270) nucleotide structure is known to modulate the function of various ion channels. nih.gov For instance, pyridine nucleotides can affect voltage-gated potassium and sodium channels. nih.gov The nitro group on the pyridine ring of this compound could potentially influence these interactions. Nitric oxide (NO), a signaling molecule, can modulate ion channels through pathways like cGMP production and S-nitrosylation, affecting neuronal excitability. nih.gov
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.govmpi-hlr.de Upon ligand binding, GPCRs activate intracellular G proteins, leading to a cascade of downstream events. Assays measuring second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization can elucidate whether this compound acts as an agonist or antagonist at a particular GPCR. nih.gov
Cell-Based Mechanistic Pharmacology
Following biochemical characterization, cell-based assays are utilized to understand the compound's effects within a more physiologically relevant context. These assays can confirm the targets identified in biochemical assays and reveal impacts on cellular pathways.
Cellular Pathway Modulation and Reporter Gene Assays
Reporter gene assays are powerful tools for studying the modulation of specific cellular signaling pathways. nih.gov In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway. nih.govnih.gov An increase or decrease in the expression of the reporter gene in the presence of the test compound indicates modulation of that pathway. For example, if this compound were to inhibit the NF-κB signaling pathway, a decrease in luciferase expression would be observed in cells transfected with an NF-κB-luciferase reporter construct.
Table 3: Hypothetical Reporter Gene Assay Results for this compound This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Pathway Reporter | Cell Line | Effect | EC₅₀ / IC₅₀ (µM) |
| NF-κB-Luciferase | HEK293 | Inhibition | 8.9 |
| AP-1-Luciferase | HeLa | No significant effect | >50 |
| CRE-Luciferase | PC-12 | Weak Inhibition | 45.2 |
Subcellular Localization and Target Translocation Studies
Understanding where a compound or its target resides within a cell can provide crucial mechanistic clues. Techniques such as immunofluorescence and confocal microscopy can be used to visualize the subcellular localization of a target protein and to determine if treatment with this compound causes the target to translocate to a different cellular compartment. For instance, if the compound were to activate a nuclear receptor, it would be expected to promote the translocation of that receptor from the cytoplasm to the nucleus.
Gene Expression and Proteomic Profiling in Response to Compound Treatment
To understand the cellular pathways modulated by this compound, comprehensive gene expression and proteomic profiling studies would be essential. These analyses provide a global view of the changes occurring within a cell upon compound treatment, offering clues to its mechanism of action.
Gene expression profiling, often conducted using techniques like RNA sequencing (RNA-Seq), would reveal alterations in the transcriptome of cells exposed to the compound. This can identify the upregulation or downregulation of specific genes and gene networks, pointing towards the biological processes affected. For instance, if the compound induces genes involved in a particular signaling pathway, it suggests that the compound may be targeting a component of that pathway.
Complementing gene expression data, proteomic profiling identifies and quantifies the complete set of proteins in a biological sample. Techniques such as mass spectrometry-based proteomics can reveal changes in protein abundance and post-translational modifications following treatment with this compound. mdpi.com Spatial proteomics could even provide cell-type-resolution data from tissue samples. nih.gov This is crucial as proteins are often the direct targets of small molecule drugs. For example, a decrease in the abundance of a specific enzyme or an increase in the phosphorylation of a signaling protein would provide strong evidence for the compound's mechanism.
A hypothetical study could involve treating a relevant cell line (e.g., a cancer cell line if anti-tumor activity is hypothesized) with this compound and a vehicle control. After a specified incubation period, RNA and protein would be extracted for analysis.
Illustrative Data Table: Hypothetical Gene and Protein Changes Induced by this compound
| Gene/Protein | Fold Change (mRNA) | Fold Change (Protein) | Associated Pathway | Potential Implication |
| Gene X | 3.2 | 2.8 | Apoptosis | Induction of programmed cell death |
| Protein Y | 1.1 | -4.5 | Cell Cycle | Inhibition of cell proliferation |
| Gene Z | -2.5 | -2.1 | Inflammation | Anti-inflammatory effects |
This table is for illustrative purposes only and does not represent actual experimental data.
Ex Vivo Organ and Tissue Slice Investigations for Biological Activity
To bridge the gap between in vitro cell-based assays and in vivo animal models, ex vivo studies using organ and tissue slices are invaluable. These models maintain the complex three-dimensional architecture and cellular heterogeneity of the original organ, providing a more physiologically relevant environment to assess a compound's activity. nih.govnih.govprecisionary.com
For this compound, precision-cut tissue slices from relevant organs (e.g., liver, lung, or tumor tissue) could be used to investigate its metabolic fate, tissue penetration, and biological effects in a near-native context. precisionary.com For example, incubating liver slices with the compound could help identify potential metabolites and assess hepatotoxicity. Similarly, using tumor tissue slices could provide insights into the compound's anti-cancer activity and its effects on the tumor microenvironment. nih.gov
These ex vivo systems allow for the study of complex interactions between different cell types within a tissue, which is not possible in monolayer cell cultures. nih.gov The functional responses of the tissue, such as changes in biomarker expression or cellular morphology, can be quantified following exposure to the compound.
Target Identification and Validation Using Chemical Biology Tools
Identifying the specific molecular target(s) of a novel compound is a crucial step in understanding its mechanism of action. nih.govresearchgate.netnih.gov Chemical biology offers a powerful toolkit for this purpose. researchgate.netmdpi.com
One common approach is the use of affinity-based probes . mdpi.com This involves synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin). This probe can then be incubated with cell lysates or intact cells. The probe will covalently bind to its protein target(s). The tagged protein-probe complexes can then be enriched and the interacting proteins identified by mass spectrometry.
The pyrrolidine scaffold itself is a versatile feature in many biologically active compounds, and its stereochemistry can significantly influence target binding and biological activity. nih.gov Therefore, the synthesis of stereoisomers of this compound and their evaluation in target binding assays would be crucial for validation.
Illustrative Data Table: Hypothetical Target Identification of this compound
| Target Protein | Binding Affinity (Kd) | Cellular Localization | Functional Class | Validation Method |
| Kinase A | 50 nM | Cytoplasm | Signal Transduction | In vitro kinase assay |
| Receptor B | 200 nM | Cell Membrane | G-protein coupled receptor | Radioligand binding assay |
| Enzyme C | 1 µM | Mitochondria | Metabolism | Enzyme activity assay |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Pharmacodynamic Studies in Animal Models (Excluding Therapeutic Efficacy)
Once a lead compound and its putative target have been identified, mechanistic pharmacodynamic (PD) studies in animal models are conducted to understand the compound's effects on the body over time and to confirm target engagement in a living organism. nih.govnih.gov
A key aspect of mechanistic PD studies is the identification and validation of biomarkers that can serve as indicators of the compound's biological activity and target engagement. These biomarkers can be molecular (e.g., changes in gene or protein expression), cellular (e.g., apoptosis induction), or physiological.
For this compound, if its target is a specific kinase, a relevant biomarker could be the phosphorylation status of a known substrate of that kinase. Animal models would be treated with the compound, and tissue samples would be collected at various time points to measure the levels of the phosphorylated substrate. A dose-dependent decrease in phosphorylation would provide strong evidence of target engagement in vivo.
Receptor occupancy (RO) studies are designed to quantify the percentage of a specific target (receptor or enzyme) that is bound by a drug at a given dose and time. nih.govresearchgate.netnih.gov This is a critical parameter in drug development as it helps to establish a relationship between drug exposure and the desired pharmacological effect.
To conduct an RO study for this compound, a radiolabeled version of the compound or a competing radioligand would be necessary. Animals would be dosed with the unlabeled compound at various concentrations, followed by the administration of the radiotracer. The amount of radioactivity in the target tissue would then be measured. A decrease in the radiotracer signal with increasing doses of the unlabeled compound would indicate target occupancy. nih.gov
These studies are essential for determining the dose range required to achieve a therapeutically relevant level of target engagement and for guiding dose selection in subsequent efficacy studies.
Illustrative Data Table: Hypothetical Receptor Occupancy of this compound in Rat Brain
| Dose of Unlabeled Compound | Plasma Concentration (ng/mL) | Receptor Occupancy (%) |
| 0.1 mg/kg | 5 | 15 |
| 1 mg/kg | 50 | 60 |
| 10 mg/kg | 500 | 95 |
This table is for illustrative purposes only and does not represent actual experimental data.
Advanced Analytical Methodologies for Research on 5 Nitro 2 Pyrrolidin 3 Yl Pyridine
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to defining the precise atomic connectivity and three-dimensional structure of 5-Nitro-2-(pyrrolidin-3-YL)pyridine and its derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)
While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially for complex derivatives. researchgate.netipb.pt For a molecule like this compound, with distinct pyridine (B92270) and pyrrolidine (B122466) ring systems, 2D NMR clarifies intricate spin systems and long-range connectivities.
Key 2D NMR experiments for the structural analysis of this compound and its derivatives include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, mapping the connectivity of protons on the pyrrolidine ring and the pyridine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and its attached carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the pyrrolidine ring to the pyridine ring and identifying the positions of substituents. nih.govrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. nih.govdiva-portal.org
Solid-State NMR (SSNMR) offers the capability to analyze the compound in its solid, crystalline, or amorphous form, which is often challenging with diffraction-based methods. digitellinc.com SSNMR can provide insights into the molecular structure at surfaces and interfaces, which is particularly relevant for understanding material properties and interactions in a solid matrix. digitellinc.com Techniques such as Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of SSNMR experiments, enabling detailed structural analysis of surfaces and edges. digitellinc.com
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification in Research
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying metabolites of this compound in research settings. ijpras.comnih.gov When coupled with liquid chromatography (LC), modern HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems provide highly accurate mass measurements (typically ≤5 ppm deviation). ijpras.comchromatographyonline.com This precision allows for the confident determination of the elemental composition of the parent compound and its metabolites. chromatographyonline.comresearchgate.net
The general workflow for metabolite identification using LC-HRMS involves:
Data Acquisition: An LC system separates the components of a biological sample (e.g., from an in vitro metabolism study) before introduction into the mass spectrometer. The HRMS instrument acquires full-scan mass spectra with high resolution and accuracy. ijpras.com
Data Mining: Specialized software filters the complex dataset to find potential metabolites. This is often achieved by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation) relative to the parent drug. nih.gov
Structural Confirmation: Tandem mass spectrometry (MS/MS) is then employed. The potential metabolite ion is isolated and fragmented to produce a characteristic product ion spectrum. chromatographyonline.com By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be pinpointed. nih.govchromatographyonline.com
X-ray Crystallography for Absolute Stereochemistry and Conformation of Complex Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.govmkuniversity.ac.in For derivatives of this compound, which contains a chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography is invaluable for establishing the absolute configuration (R or S) of each enantiomer. rsc.orgnih.gov
The technique involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed electron density map, from which the atomic positions can be determined. nih.gov This method is crucial for:
Unambiguous Stereochemical Assignment: Confirming the spatial arrangement of atoms at chiral centers. rsc.org
Conformational Analysis: Revealing the preferred shape (conformation) of the molecule in the crystal lattice, including the puckering of the pyrrolidine ring and the relative orientation of the two heterocyclic rings. mkuniversity.ac.in
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds and π-π stacking in the crystal structure, which can be relevant to the compound's physical properties and biological interactions. nih.gov
Chromatographic Separation Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound. ijcpa.innih.gov Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. helixchrom.comhelixchrom.com
A typical RP-HPLC method would be developed and validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. ijcpa.innih.gov For polar, nitrogen-containing heterocyclic compounds, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also be an effective approach. researchgate.netnih.gov Gas chromatography (GC) may be applicable for the analysis of more volatile derivatives or impurities.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral compound, it is critical to separate and quantify its enantiomers. Chiral HPLC is the standard technique for this purpose. mdpi.comnih.gov This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly versatile for separating a broad range of chiral compounds, including amines. mdpi.comphenomenex.comsigmaaldrich.com The development of a chiral separation method involves screening different CSPs and mobile phases (normal phase, polar organic, or reversed-phase) to achieve baseline resolution of the enantiomeric peaks. nih.gov The success of the separation is influenced by the nature of the mobile phase, including the use of acidic or basic additives which can improve peak shape and selectivity for basic compounds like amines. researchgate.net
Hyphenated Analytical Techniques for Complex Sample Analysis
The quantitative analysis of this compound in complex biological matrices necessitates the use of highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) stand out for their ability to provide the required specificity and sensitivity for research applications.
LC-MS/MS Method Development for Quantification in Research Matrices (e.g., in vitro assay samples, animal tissues)
LC-MS/MS is a powerful and widely adopted technique for the quantification of small molecules in biological samples. The development of a robust LC-MS/MS method for this compound involves the optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve high sensitivity, specificity, and throughput.
Sample Preparation:
The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences that could suppress the ionization of the target compound or interfere with its detection. For matrices such as in vitro assay samples (e.g., cell lysates, microsomal incubations) and animal tissues (e.g., plasma, brain, liver), common extraction techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol is added to the sample to precipitate proteins. While efficient, it may not remove all interfering substances.
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analyte between two immiscible liquid phases. The choice of solvent is critical and depends on the polarity of the analyte. For a compound like this compound, a combination of a polar and a non-polar solvent might be optimal.
Chromatographic Separation:
The chromatographic separation is crucial for resolving the analyte from endogenous matrix components and potential metabolites. Given the polar nature of this compound, several chromatographic approaches can be considered:
Reversed-Phase Liquid Chromatography (RPLC): This is the most common mode of separation. A C18 column is often the first choice, with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic modifier (e.g., acetonitrile or methanol).
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for polar compounds that are poorly retained on traditional reversed-phase columns. The stationary phase is polar (e.g., silica, amide), and the mobile phase is a high percentage of organic solvent with a small amount of aqueous buffer. This technique can provide excellent retention and separation for polar analytes like the target compound. nih.gov
Mass Spectrometric Detection:
Tandem mass spectrometry provides exceptional selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). The development of the MS method involves:
Ionization Source Optimization: Electrospray ionization (ESI) in the positive ion mode is typically suitable for nitrogen-containing compounds like this compound, as the pyrrolidine nitrogen can be readily protonated.
Precursor Ion Selection: The protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1).
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).
Product Ion Selection: Specific product ions are monitored in the third quadrupole (Q3). The selection of unique precursor-to-product ion transitions enhances the specificity of the assay.
A hypothetical, yet representative, LC-MS/MS method for the quantification of this compound in rat plasma is detailed in the table below.
Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound in Rat Plasma
| Parameter | Condition |
| Sample Preparation | |
| Extraction Method | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
| Internal Standard | Isotopically labeled this compound (e.g., d4) |
| Liquid Chromatography | |
| HPLC System | UHPLC system |
| Column | HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 194.1 -> 136.1 (hypothetical) |
| MRM Transition (IS) | e.g., m/z 198.1 -> 140.1 (hypothetical) |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the data. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of charged and polar compounds, offering advantages such as low sample consumption and high separation efficiency.
For a compound like this compound, which possesses a basic pyrrolidine ring, CE-MS is a viable analytical approach. The analysis would typically be performed in a low-pH buffer, where the pyrrolidine nitrogen is protonated, imparting a positive charge to the molecule.
CE-MS Method Development Considerations:
Background Electrolyte (BGE): The composition of the BGE is critical for achieving optimal separation. A common BGE for the analysis of basic compounds is a low pH buffer, such as formic acid or ammonium acetate. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve separation efficiency and solubility.
Capillary and Voltage: Fused-silica capillaries are commonly used. The applied voltage is a key parameter that influences migration time and separation efficiency.
Sample Injection: Hydrodynamic or electrokinetic injection methods can be employed, with the choice depending on the sample matrix and desired sensitivity.
CE-MS Interface: A crucial component is the interface that couples the CE capillary to the MS ion source. Sheath-liquid interfaces are commonly used to provide a stable electrical connection and facilitate electrospray ionization.
Use of Cyclodextrins: For enhancing separation selectivity, particularly for isomers or closely related compounds, charged or neutral cyclodextrins can be added to the BGE. These act as chiral selectors or modify the electrophoretic mobility of the analytes. nih.gov
The application of CE-MS in the analysis of nitroaromatic compounds has been demonstrated, showcasing its potential for separating and detecting these molecules. nih.gov A representative CE-MS method for the analysis of this compound is outlined in the table below.
Table 2: Representative CE-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Capillary Electrophoresis | |
| CE System | Commercial CE system |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte | 50 mM Ammonium Acetate in Water:Methanol (80:20, v/v), pH 4.0 |
| Separation Voltage | +25 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Mass Spectrometry | |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Ion Trap |
| Ionization Mode | ESI Positive |
| Sheath Liquid | Isopropanol:Water (50:50, v/v) with 0.1% Formic Acid |
| Sheath Liquid Flow Rate | 3 µL/min |
| Nebulizing Gas | Nitrogen |
| Drying Gas Temperature | 200 °C |
| Capillary Voltage | 4000 V |
| Mass Range | m/z 50-500 |
CE-MS can be particularly useful for analyzing samples with limited volume, such as those from in vitro metabolism studies using cell cultures or subcellular fractions. Its high resolving power can also aid in the separation of this compound from its potential isomers or degradation products.
Emerging Research Frontiers and Future Directions for this compound
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. researchgate.netresearchgate.net The introduction of a nitro group and a pyrrolidine moiety, as seen in this compound, creates a molecule with distinct electronic and structural features that are of significant interest for further research. This article explores the emerging research frontiers and future directions for this specific compound, focusing on the integration of advanced technologies and collaborative approaches to unlock its full therapeutic and scientific potential.
Q & A
Basic: What are the common synthetic routes for 5-nitro-2-(pyrrolidin-3-yl)pyridine, and how are reaction conditions optimized for yield and purity?
Answer:
The synthesis typically involves nitration of 2-(pyrrolidin-3-yl)pyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to ensure regioselectivity at the 5-position of the pyridine ring . Key optimization factors include:
- Temperature control : Prevents undesired side reactions (e.g., over-nitration or decomposition).
- Acid concentration : A 1:1 ratio of HNO₃:H₂SO₄ maximizes electrophilic nitronium ion (NO₂⁺) formation.
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/hexanes) improves purity (>95%) .
Basic: How is the structural characterization of this compound performed, and what challenges arise in spectral interpretation?
Answer:
Characterization employs:
- ¹H/¹³C NMR : Assigning signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm) and nitro group-adjacent pyridine protons (δ 8.5–9.0 ppm). Overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups) require 2D NMR (COSY, HSQC) .
- IR spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 194.1 (calculated: 193.20 g/mol) .
Challenges : Distinguishing positional isomers (e.g., 5-nitro vs. 6-nitro derivatives) requires X-ray crystallography or NOE experiments .
Advanced: How does the nitro group in this compound influence its bioreductive activation and interaction with cellular targets?
Answer:
The nitro group undergoes enzymatic bioreduction (e.g., via nitroreductases) to form reactive intermediates (e.g., nitroso, hydroxylamine), which covalently modify DNA or inhibit redox-sensitive enzymes . Key considerations:
- Redox potential : Measured via cyclic voltammetry to predict bioreduction efficiency.
- Cellular localization : Subcellular fractionation studies reveal mitochondrial accumulation due to the compound’s lipophilicity (logP ≈ 1.2) .
- Target validation : Knockout models (e.g., nitroreductase-deficient cells) confirm mechanism specificity .
Advanced: What structural analogs of this compound have been studied, and how do positional changes affect pharmacological profiles?
Answer:
Comparative studies highlight the critical role of substituent positioning:
| Compound | Structural Change | Pharmacological Impact |
|---|---|---|
| 5-Nitro-2-(piperidin-1-yl)pyridine | Pyrrolidine → piperidine | Reduced binding to GABA receptors due to increased ring flexibility |
| 6-Nitro-2-(pyrrolidin-3-yl)pyridine | Nitro at 6-position | Lower metabolic stability (rapid CYP450-mediated oxidation) |
| 5-Nitro-2-(1-pyrrolidinyl)pyridine | Pyrrolidine substituent at N1 | Enhanced COX-2 inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for parent compound) |
Methodological: How can researchers resolve contradictory data on the compound’s enzyme inhibition potency across studies?
Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use recombinant enzymes (e.g., COX-2) under controlled pH and cofactor conditions.
- IC₅₀ normalization : Adjust for differences in cellular permeability (e.g., via parallel artificial membrane permeability assays).
- Orthogonal validation : Confirm activity with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Advanced: What computational approaches predict the binding modes of this compound with neurological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with NMDA receptor subunits (PDB: 4TLM). The pyrrolidine nitrogen forms hydrogen bonds with GluN1 residues (ΔG = -8.2 kcal/mol) .
- MD simulations (GROMACS) : Reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å for the ligand-receptor complex .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values (R² = 0.89) .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ oral, rat = 320 mg/kg) .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
